Dibutyl hydrogen phosphite

Description

Significance within Organophosphorus Chemistry Research

The significance of dibutyl hydrogen phosphite (B83602) in organophosphorus chemistry research is substantial. It serves as a fundamental building block for creating more complex molecules with applications in various sectors, including agriculture and pharmaceuticals. ontosight.ai Its reactivity allows for the formation of phosphorus-carbon bonds, a key step in the synthesis of many organophosphorus compounds. solubilityofthings.com

Scope of Academic Inquiry and Research Trajectories

Academic research on dibutyl hydrogen phosphite is diverse. Current studies are exploring its potential in innovative catalysis processes. solubilityofthings.com Ongoing research also investigates its environmental impact and biodegradability to ensure its safe and sustainable use. ontosight.ai

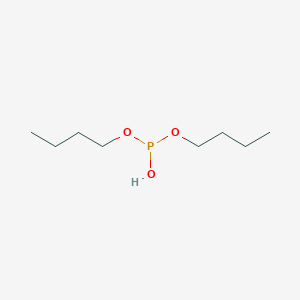

Structure

2D Structure

3D Structure

Properties

CAS No. |

109-47-7 |

|---|---|

Molecular Formula |

C8H19O3P |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

dibutyl hydrogen phosphite |

InChI |

InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

UZEFVQBWJSFOFE-UHFFFAOYSA-N |

SMILES |

CCCCOP(O)OCCCC |

Canonical SMILES |

CCCCOP(O)OCCCC |

Other CAS No. |

109-47-7 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry of Dibutyl Hydrogen Phosphite

Esterification Reactions of Phosphorus Precursors

The formation of dibutyl hydrogen phosphite (B83602) from fundamental phosphorus compounds like phosphorous acid and phosphorus trichloride (B1173362) represents the most traditional and widely practiced synthetic approach. These methods involve the direct formation of the P-O-C ester bonds.

Direct Reaction with Phosphorous Acid and Alcohols

Research has shown that the reaction conditions significantly impact the yield and purity of the final product. One study explored the effects of molar ratio, temperature, and reaction time, determining optimal conditions to be a temperature range of 125-135°C and a molar ratio of n-butanol to phosphorous acid of 3.6, which resulted in a 68% yield after 3 hours without a catalyst. An improved process described in a patent utilizes a petroleum distillate solvent and maintains a reaction temperature of 130° to 138°C. tandfonline.com This method allows for the use of aqueous phosphorous acid (containing up to 35 wt. % water) and achieves high yields by continuously removing the water byproduct. tandfonline.com

| Reactants | Solvent | Temperature (°C) | Molar Ratio (Butanol:Acid) | Yield (%) | Purity (GC area %) | Reference |

| Phosphorous Acid (75 wt.%), n-Butanol | VM&P Naphtha | 135-136 | ~1.85:1 | 80 | 99 | tandfonline.com |

| Phosphorous Acid, n-Butanol | n-Octane | ~131 | - | 84.6 | 99.59 | tandfonline.com |

| Phosphorous Acid, n-Butanol | None | 125-135 | 3.6:1 | 68 | - |

Table 1: Reaction conditions and outcomes for the direct esterification of phosphorous acid with n-butanol.

Reaction of Phosphorus Trichloride with Alcohols

The reaction of phosphorus trichloride (PCl₃) with n-butanol is another principal industrial method for synthesizing dibutyl hydrogen phosphite. mdpi.comrsc.org This process is generally more complex and energetic than direct esterification with phosphorous acid. tandfonline.com The reaction proceeds through the stepwise substitution of chlorine atoms on the PCl₃ with butoxy groups from n-butanol, forming hydrogen chloride (HCl) as a byproduct. mdpi.com

Alkyl Chlorophosphate Hydrolysis

A less direct, multi-step esterification route involves the hydrolysis of an intermediate alkyl chlorophosphate. This pathway begins with the reaction of phosphorus trichloride with an alcohol to form a dichlorophosphite (B8498940) or a chlorophosphite. For instance, reacting PCl₃ with n-butanol can yield n-butoxyphosphorus dichloride or di-n-butoxyphosphorus chloride. researchgate.net

These chlorophosphate intermediates are highly reactive. Subsequent controlled hydrolysis of the di-n-butoxyphosphorus chloride (dibutyl chlorophosphite) intermediate would replace the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable phosphonate (B1237965) form, yielding the final this compound product. While the direct hydrolysis step is not extensively detailed as a primary synthetic route in the reviewed literature, the formation of this compound from reactions involving dibutyl chlorophosphite is noted. diva-portal.orgresearchgate.net This pathway is conceptually significant as it highlights the stepwise nature of esterification from PCl₃.

Transesterification and Alcoholysis Routes

Transesterification, or alcoholysis, offers an alternative synthetic strategy, starting from an existing dialkyl H-phosphonate and exchanging its alkyl groups with butanol. This method is particularly useful for creating mixed phosphites and has been adapted for advanced continuous flow systems.

Dialkyl H-Phosphonate Alcoholysis for Mixed Phosphites

The synthesis of this compound can be achieved through the transesterification of a more volatile dialkyl H-phosphonate, such as dimethyl H-phosphonate (DMHP), with n-butanol. researchgate.net This reaction involves heating the starting phosphonate with an excess of n-butanol, which drives the equilibrium toward the formation of the higher-boiling this compound by distilling off the lower-boiling methanol. researchgate.net

This alcoholysis can be performed without a catalyst by carefully controlling the reaction conditions. researchgate.net Research has demonstrated that by adjusting the temperature and the excess of the alcohol, the reaction can be fine-tuned to selectively produce either the mixed phosphonate (butyl methyl hydrogen phosphonate) or the fully transesterified product, this compound. researchgate.net For example, using a lower excess of butanol and milder temperatures favors the formation of the mixed ester, while higher temperatures and a larger excess of butanol lead to the complete substitution. researchgate.net

Continuous Flow Synthesis Approaches

Modern synthetic chemistry has leveraged continuous flow technology, often coupled with microwave (MW) assistance, to optimize the synthesis of dialkyl H-phosphonates. researchgate.net This approach has been successfully applied to the alcoholysis of dimethyl H-phosphonate with n-butanol to produce this compound. researchgate.net

In a continuous flow setup, the reactants are pumped through a heated flow cell, often within a microwave reactor, allowing for precise control over temperature, pressure, and residence time. researchgate.net This leads to significantly shorter reaction times, improved heat transfer, and enhanced safety and scalability compared to traditional batch processing. researchgate.net Studies have shown that the alcoholysis of dimethyl H-phosphonate with n-butanol in a continuous flow system can be tuned to achieve high conversions and selectivity for either the mixed or the fully transesterified product. For instance, at 175°C with a 50-fold excess of n-butanol, a near-quantitative conversion to this compound was achieved. researchgate.net

| Starting Phosphonate | Alcohol | Temp (°C) | Residence Time (min) | Conversion of Starting Material (%) | Yield of Dibutyl H-Phosphite (%) | Reference |

| Dimethyl H-Phosphonate | n-Butanol | 175 | 40 | ~100 | 98 | researchgate.net |

| Dimethyl H-Phosphonate | n-Butanol | 125 | 60 | 82 | 21 | researchgate.net |

| Dibenzyl Phosphite | n-Butanol | 180 | - | - | - |

Table 2: Selected data for the continuous flow, microwave-assisted alcoholysis for phosphonate synthesis.

Alkali Metal Phosphite Precursors and Disproportionation Reactions

The chemistry of this compound is significantly influenced by the formation and subsequent reactions of its alkali metal salts. These precursors, particularly sodium dibutyl phosphite, are pivotal intermediates in various synthetic pathways. However, their reactivity can also lead to disproportionation reactions, which can be either a synthetic tool or a source of byproducts, depending on the reaction conditions.

Formation of Sodium Dibutyl Phosphite

Sodium dibutyl phosphite is typically prepared by the reaction of this compound with a strong sodium base. The choice of base can influence the reaction's outcome and purity of the product.

One common method involves the direct reaction of this compound with metallic sodium. rsc.org While effective, this reaction can sometimes lead to the formation of phosphine (B1218219) as a byproduct. rsc.org

A preferable and more controlled method for preparing sodium dibutyl phosphite involves the use of a sodium alkoxide, such as sodium butoxide. rsc.org This method generally proceeds cleanly and provides quantitative yields. For instance, a solution of sodium in butanol can be treated with dibutyl phosphite to yield crystalline sodium dibutyl phosphite after removal of the excess alcohol. rsc.org

Table 1: Exemplary Synthesis of Sodium Dibutyl Phosphite via Sodium Alkoxide Method. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| Sodium (23 g) | Dibutyl phosphite (194 g) | Butanol (500 ml) | Sodium dibutyl phosphite | 216 g (Quantitative) |

This preparation yields the sodium salt, which is soluble in certain organic solvents and serves as a key nucleophile in reactions like the Michaelis–Arbuzov reaction for forming phosphonates. rsc.org

Reaction of Alkali Dialkyl Phosphites with Dialkyl Hydrogen Phosphites

A significant reaction involving alkali metal dialkyl phosphites is their interaction with the corresponding dialkyl hydrogen phosphite. rsc.org This process is a homogeneous disproportionation reaction where the dialkyl phosphite acts as an alkylating agent. rsc.org

Specifically, when sodium dibutyl phosphite is in the presence of unreacted this compound, particularly at temperatures above 60°C, a secondary reaction occurs. rsc.org In this reaction, the sodium salt is alkylated by the this compound ester. The outcome of this disproportionation is the formation of dibutyl butylphosphonate and sodium butyl hydrogen phosphite. rsc.org

The general form of this reaction can be represented as: (RO)₂P(O)Na + (RO)₂P(O)H → (RO)₂P(O)R + (RO)(NaO)P(O)H rsc.org

This reaction has important practical implications. In the synthesis of other dibutyl alkylphosphonates (e.g., via reaction with an alkyl halide), this disproportionation can act as a competing side reaction, leading to reduced yields and contamination of the desired product with dibutyl butylphosphonate. rsc.org However, by controlling the reaction conditions, this process can be harnessed for the preparative synthesis of sodium alkyl hydrogen phosphites and dialkyl alkylphosphonates without the use of traditional alkylating agents like alkyl halides. rsc.orggoogle.com The reaction is typically conducted by heating the reactants, either alone or in an inert hydrocarbon solvent, for several hours. google.com

Table 2: General Conditions for the Disproportionation Reaction. google.com

| Parameter | Value/Range |

| Reactants | Alkali metal dialkyl phosphite, Dialkyl phosphite |

| Molar Ratio | Approx. 1:1 |

| Temperature | 50°C to 200°C |

| Reaction Time | 2 to 20 hours |

| Products | Dialkyl alkylphosphonate, Alkali metal monoalkylphosphite |

The sodium alkyl hydrogen phosphites produced can be identified by their characteristic infrared spectral absorptions for P-H, P=O, and P-O-C bonds. rsc.org

Mechanistic Investigations of Chemical Reactions Involving Dibutyl Hydrogen Phosphite

Hydrophosphinylation and Hydrophosphorylation Reactions

The addition of the P-H bond of dibutyl hydrogen phosphite (B83602) across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, is a primary method for creating organophosphonate diesters. researchgate.net This process, known as hydrophosphorylation, can be initiated through radical or metal-catalyzed pathways, each with distinct mechanistic features that influence the reaction's outcome.

Radical additions represent a significant class of reactions for dibutyl hydrogen phosphite, providing an atom-economical route to organophosphonates. researchgate.net These reactions typically proceed via a chain mechanism, initiated either by the thermal decomposition of peroxides or through catalysis by certain metal salts.

The addition of this compound to alkenes can be effectively initiated by peroxides, such as di-tert-butyl peroxide. nih.gov This method was among the first studies of radical hydrophosphonylation of alkenes. nih.gov The reaction is typically conducted at elevated temperatures (120–190 °C) with a catalytic amount of the peroxide initiator. nih.gov

The proposed mechanism follows a radical chain reaction pathway. nih.gov

Initiation: The peroxide (ROOR) undergoes thermal decomposition to generate highly reactive alkoxy radicals (RO•). masterorganicchemistry.com These radicals then abstract a hydrogen atom from this compound, forming a dibutoxyphosphonyl radical, (BuO)₂P(O)•. nih.govmasterorganicchemistry.com

Propagation: The newly formed phosphonyl radical adds to the carbon-carbon double bond of the alkene. nih.gov This addition preferentially occurs at the less substituted carbon atom to generate the more stable secondary carbon radical, leading to an anti-Markovnikov product. libretexts.org This carbon radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final phosphonate (B1237965) product and regenerating the phosphonyl radical to continue the chain. nih.gov

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. masterorganicchemistry.com

To avoid polymerization of the alkene, an excess of the H-phosphonate is often used to ensure the propagation step involving hydrogen abstraction is favored. nih.gov

Table 1: Peroxide-Initiated Radical Addition of this compound to 1-Octene

| Reactant 1 | Reactant 2 | Initiator | Product | Key Feature |

| This compound | 1-Octene | Di-tert-butyl peroxide | Dibutyl octylphosphonate | Anti-Markovnikov addition |

An efficient alternative to peroxide-initiated radical hydrophosphonylation involves the use of manganese(II) acetate (B1210297) (Mn(OAc)₂) as a catalyst, typically under an air atmosphere. nih.gov This method allows for the reaction of this compound with terminal alkenes to proceed in good yields (61–82%), also resulting in the anti-Markovnikov addition product. nih.gov

The proposed mechanism suggests that the active catalyst is a manganese(III) species, which is generated in situ from the oxidation of Mn(II) by oxygen from the air. nih.gov The Mn(III) then facilitates the formation of the phosphonyl radical from this compound, initiating a radical chain process analogous to the peroxide-initiated pathway. This method has been successfully applied to various terminal and some internal alkenes, such as cyclooctene. nih.gov

Table 2: Mn(OAc)₂-Catalyzed Radical Hydrophosphonylation

| H-Phosphonate | Alkene | Catalyst | Atmosphere | Product Type | Yield Range |

| This compound | Terminal Alkenes | Mn(OAc)₂ | Air | Anti-Markovnikov | 61-82% nih.gov |

| This compound | Cyclooctene | Mn(OAc)₂ | Air | Single Adduct | 78% nih.gov |

Transition metal catalysis offers a powerful tool for controlling the regioselectivity of the hydrophosphorylation of unsaturated hydrocarbons, particularly alkynes. nih.gov Palladium and nickel complexes are prominent catalysts in these transformations, often leading to different regioisomers depending on the reaction conditions.

Palladium complexes are highly effective catalysts for the hydrophosphorylation of alkynes with H-phosphonates like this compound. nih.govsci-hub.se A key advantage of this method is the ability to control the regioselectivity to favor the Markovnikov adduct, where the phosphonate group adds to the more substituted carbon of the alkyne. nih.govsci-hub.seresearchgate.net

For the addition of H-phosphonates, a palladium catalyst paired with a chelating phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been found to be highly effective. nih.govsci-hub.se This catalytic system works well for a wide variety of both aromatic and aliphatic alkynes, producing the corresponding alkenylphosphonates in high yields and with high regioselectivity for the Markovnikov product. nih.govsci-hub.se

The proposed mechanism for terminal alkynes suggests that the H-phosphonate, (RO)₂P(O)H, can act similarly to a Brønsted acid. nih.govsci-hub.se The reaction is believed to proceed through hydropalladation, where a palladium-hydride species adds to the alkyne to selectively form an α-alkenylpalladium intermediate. nih.govsci-hub.se Subsequent reductive elimination from a phosphorylpalladium intermediate yields the final Markovnikov adduct. nih.govsci-hub.se Aromatic alkynes generally exhibit higher reactivity than aliphatic ones, and terminal alkynes react more readily than internal alkynes. nih.govsci-hub.se

Table 3: Palladium-Catalyzed Hydrophosphorylation of Alkynes

| Catalyst System | Substrate | Product Type | Selectivity |

| Pd/dppp | Terminal Alkynes | Markovnikov Adduct | High nih.govsci-hub.se |

| Pd₂(dba)₃·CHCl₃ | Terminal Acetylenes | Markovnikov Adduct | High researchgate.net |

Nickel catalysis has also been successfully employed for the hydrophosphinylation of alkynes. nih.gov One of the notable features of nickel-catalyzed systems is the ability to tune the regioselectivity of the addition by modifying the reaction conditions, such as the choice of nickel catalyst and solvent. nih.gov This allows for the selective formation of either the anti-Markovnikov or the Markovnikov addition product. nih.gov

While much of the detailed mechanistic work has been reported with other H-phosphonates like dimethyl H-phosphonate, the principles are applicable to this compound. nih.gov The reaction mechanism is believed to involve the formation of a nickel-hydride species which then undergoes migratory insertion with the alkyne. The specific ligand environment and solvent polarity play a crucial role in directing the regiochemical outcome of this insertion, leading to either the linear (anti-Markovnikov) or branched (Markovnikov) product. nih.govresearchgate.net

Transition Metal-Catalyzed Hydrophosphorylation

Copper-Catalyzed Stereoselective and Regioselective Reactions

Copper catalysts have proven effective in guiding the stereoselective and regioselective addition of this compound to unsaturated bonds, particularly in the hydrophosphorylation of terminal alkynes. rsc.orgnih.gov These reactions are significant as they lead to the formation of E-alkenylphosphorus compounds with high selectivity. rsc.orgnih.gov

A notable protocol involves the use of copper(I) chloride as a catalyst, which facilitates the hydrophosphorylation of various terminal alkynes with dialkyl phosphites, including this compound. rsc.orgnih.gov This method is attractive due to its high stereoselectivity and regioselectivity, broad functional group tolerance, and the ability to be performed under aerobic conditions, which is a practical advantage over previously reported air-sensitive methods. rsc.orgnih.gov

The reaction mechanism, investigated through deuterium-labeling experiments and DFT studies, reveals a deprotonation-protonation equilibrium between the terminal alkyne and the P(O)H group of this compound during the catalytic cycle. rsc.org The copper catalyst plays a crucial role in activating the alkyne and facilitating the nucleophilic attack of the phosphite.

Research has also explored the use of copper nanoparticles supported on zinc oxide (CuNPs/ZnO) as a catalyst for the reaction between alkynes and diethylphosphite, a related dialkyl phosphite. ua.es The selectivity of this reaction is dependent on the nature of the alkyne substrate. ua.es For instance, alkynes conjugated with an aromatic ring tend to yield β-ketophosphonates, while aliphatic alkynes can undergo anti-Markovnikov hydrophosphorylation to produce vinyl phosphonates. ua.es

Below is a table summarizing the copper-catalyzed reactions of various P(O)H compounds, including this compound, with methyl propiolate.

| P(O)H Compound | Product | Yield (%) |

| Diethyl phosphonate | 3aa | 91 |

| Dibutyl phosphonate | 3ac | 85 |

| Diisopropyl phosphonate | 3ad | 88 |

| Diisobutyl phosphonate | 3ae | 82 |

| Diphenyl phosphonate | 3af | 75 |

| Dibenzyl phosphonate | 3ag | 86 |

Table 1: Copper-catalyzed hydrophosphorylation of methyl propiolate with various H-phosphonates. Conditions: methyl propiolate (0.3 mmol), P(O)H (0.36 mmol), CuCl (30 mol%), TBD (30 mol%), DMF (2 mL), 100 °C, 5 h. rsc.org

Metal-Free Hydrophosphorylation of Unsaturated Bonds

The development of metal-free hydrophosphorylation methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry. nii.ac.jp this compound can participate in these reactions, adding across carbon-carbon double and triple bonds without the need for a metal catalyst. nii.ac.jp

One strategy for metal-free hydrophosphorylation is the phospha-Michael addition, which involves the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene. nii.ac.jp This reaction is often promoted by a base, which shifts the tautomeric equilibrium of this compound towards the more nucleophilic phosphite form. nii.ac.jp Tertiary phosphines, such as tributylphosphine, have also been shown to efficiently catalyze the addition of dialkyl phosphites to various electron-deficient alkenes. nii.ac.jp

Radical additions provide another avenue for metal-free hydrophosphorylation. The addition of H-phosphonates, including this compound, to alkenes can be initiated by radical initiators like di-tert-butyl peroxide at elevated temperatures. nih.gov The proposed mechanism involves the formation of a phosphite radical that adds to the double bond, followed by hydrogen abstraction from another H-phosphonate molecule to propagate the chain reaction. nih.gov

Addition Reactions with Imines and Schiff Bases (Pudovik Reaction)

The Pudovik reaction is a fundamental method for the synthesis of α-aminophosphonates, which involves the addition of a dialkyl phosphite, such as this compound, across the carbon-nitrogen double bond of an imine or Schiff base. wikipedia.orgbeilstein-journals.org This reaction can be carried out under various conditions, including microwave irradiation and in the absence of a solvent. beilstein-journals.orgbeilstein-journals.org

For instance, the microwave-assisted, solvent-free addition of this compound to N-benzylidenebutylamine proceeds with high efficiency. beilstein-journals.orgbeilstein-journals.org When a 1.2-fold excess of this compound is used at 100 °C for 30 minutes, the corresponding α-aminophosphonate is obtained in a 90% yield. beilstein-journals.orgbeilstein-journals.org This highlights the utility of microwave assistance in promoting the Pudovik reaction.

The reaction mechanism is believed to involve the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon atom of the imine. pleiades.online The reaction can be catalyzed by both acids and bases. rgmcet.edu.in In the absence of a catalyst, the reaction can still proceed, often requiring thermal conditions. beilstein-journals.orgbeilstein-journals.org

The table below presents the results of the microwave-assisted addition of various >P(O)H reagents to N-benzylidenebutylamine.

| >P(O)H Reagent | Product | Yield (%) |

| Dimethyl phosphite | 2a | 85 |

| Diethyl phosphite | 2b | 88 |

| Dibutyl phosphite | 2c | 90 |

| Dibenzyl phosphite | 2d | 69 |

| Diphenylphosphine oxide | 2e | 89 |

Table 2: Microwave-assisted Pudovik reaction of N-benzylidenebutylamine with various >P(O)H reagents. beilstein-journals.orgbeilstein-journals.org

Interactions with Polymeric Systems

This compound exhibits interesting interactions with conductive polymers like polyaniline (PANI). These interactions are influenced by the tautomeric nature of the phosphite and can be triggered by thermal stimuli, leading to changes in the polymer's properties.

When a thin film of polyaniline base is immersed in dibutyl phosphonate (the common name for this compound), its color changes from blue to green, which is characteristic of the protonated, conducting form of polyaniline. acs.orgacs.org This suggests a protonation event has occurred. However, the predominant tautomer, the phosphonate form, does not have a readily available proton for this process. researchgate.netresearchgate.net

This compound exists in equilibrium between two tautomeric forms: the tetracoordinate phosphonate form and the tricoordinate phosphite form. nii.ac.jp The phosphonate form is generally predominant. nii.ac.jp However, studies have shown that it is the minor phosphite tautomer that interacts with the polyaniline base at room temperature. acs.orgresearchgate.net This interaction is thought to occur through hydrogen bonding between the P-OH group of the phosphite and the nitrogen atoms of the imine sites in the polyaniline base. researchgate.net

Upon heating to 200 °C in the air, the green polyaniline film that has been treated with this compound turns greenish-blue, indicating further protonation. acs.orgacs.org It is proposed that at this elevated temperature, the dibutyl phosphite tautomer that is interacting with the polyaniline undergoes oxidation to form dibutyl phosphate (B84403). acs.org This newly formed dibutyl phosphate is a stronger acid and subsequently protonates the polyaniline film, leading to the observed color change and an increase in conductivity. acs.org This thermally induced conversion and subsequent protonation demonstrate a unique mechanism for modifying the properties of conductive polymers.

Reactions in Multi-Component Systems

This compound is a key reagent in various multi-component reactions (MCRs), which are efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. beilstein-journals.orgresearchgate.net These reactions are highly valued in organic synthesis for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgresearchgate.netbeilstein-journals.org this compound's role in these reactions typically involves the nucleophilic addition of its P-H group to an electrophilic double bond, often a carbon-nitrogen double bond (imine) formed in situ. wikipedia.orgwikipedia.org

Two of the most prominent MCRs involving dialkyl phosphites like this compound are the Kabachnik-Fields reaction and the Pudovik reaction. nih.gov

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound such as this compound. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a cornerstone in organophosphorus chemistry for creating phosphorus analogs of α-amino acids. wikipedia.org

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants, especially the basicity of the amine. organic-chemistry.orgnih.govresearchgate.net

Imine Pathway : This route is favored when using weakly basic amines (e.g., aniline). The amine and the carbonyl compound first condense to form an imine (a Schiff base). Subsequently, this compound adds across the C=N double bond of the imine in a hydrophosphonylation step to yield the final α-aminophosphonate. wikipedia.orgnih.govresearchgate.net

α-Hydroxyphosphonate Pathway : With more basic amines (e.g., alkylamines), the reaction may proceed via the initial formation of an α-hydroxyphosphonate from the reaction between the carbonyl compound and this compound. nih.govresearchgate.net This intermediate then undergoes nucleophilic substitution of the hydroxyl group by the amine to form the α-aminophosphonate. nih.govresearchgate.net

Catalysts, including both acids and bases, can be employed to accelerate the reaction rate. organic-chemistry.org However, studies have shown that microwave-assisted, solvent-free conditions can also be highly effective, often eliminating the need for catalysts. nih.govresearchgate.net

Research on the Kabachnik-Fields reaction has explored the use of this compound with various substrates under different conditions. For instance, in a microwave-assisted, solvent-free condensation of benzhydrylamine and benzaldehyde (B42025), using 1.1 equivalents of dibutyl phosphite at 120 °C for 1 hour resulted in a 91% yield of the corresponding α-aminophosphonate. tandfonline.com

| Reactants | P-Reagent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Benzhydrylamine, Benzaldehyde | Dibutyl phosphite (DBP) | 1.0 eq DBP, MW, 100 °C, 1 h | 63% conversion | tandfonline.com |

| Benzhydrylamine, Benzaldehyde | Dibutyl phosphite (DBP) | 1.1 eq DBP, MW, 120 °C, 1 h | 91% yield | tandfonline.com |

The Pudovik Reaction

The Pudovik reaction is closely related to the Kabachnik-Fields reaction but involves the addition of a hydrophosphoryl compound, such as this compound, to a pre-formed imine. wikipedia.orgbeilstein-journals.org This two-component reaction is a direct method for hydrophosphonylation across a C=N double bond to synthesize α-aminophosphonates. wikipedia.org The reaction is typically carried out under basic conditions or with the use of Lewis acid catalysts. wikipedia.org

In a study utilizing microwave assistance, the addition of this compound (1.2 equivalents) to an imine formed from benzaldehyde and butylamine (B146782) at 100 °C for 30 minutes led to a 90% yield of the corresponding α-aminophosphonate. nih.govbeilstein-journals.org This demonstrates the efficiency of this compound in this addition reaction. nih.govbeilstein-journals.org

| Imine | P-Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-benzylidene-butylamine | Dibutyl phosphite (DBuP) | 1.2 eq DBuP, MW, 100 °C, 30 min | 90% | nih.govbeilstein-journals.org |

Other Multi-Component Reactions

This compound also participates in other types of MCRs, such as domino reactions. One example is the three-component domino Knoevenagel–phospha-Michael reaction. In a synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates, dibutyl phosphite was reacted with salicylaldehyde (B1680747) and malononitrile. rsc.org The proposed mechanism involves an initial Knoevenagel condensation between salicylaldehyde and malononitrile, followed by cyclization and a subsequent phospha-Michael addition of the dialkyl phosphite. rsc.org This reaction required a temperature of 80 °C and a reaction time of 30 minutes to achieve efficient product formation. rsc.org

Another study investigated the three-component reaction of 2-alkynylbenzaldehydes, aniline, and dibutyl phosphite. mdpi.com The reaction of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite without a catalyst at 60 °C for 4 hours resulted in 52% conversion to the α-aminophosphonate product. mdpi.com The use of various catalysts was explored to optimize the synthesis of cyclic derivatives. mdpi.com

| Reaction Type | Reactants | P-Reagent | Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|

| Domino Knoevenagel–phospha-Michael | Salicylaldehyde, Malononitrile | Dibutyl phosphite | PMDTA catalyst, 80 °C, 30 min | Dibutyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate (Efficiently obtained) | rsc.org |

| Kabachnik-Fields | 2-(p-tolylethynyl)benzaldehyde, Aniline | Dibutyl phosphite | No catalyst, MeCN, 60 °C, 4 h | Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate (52% conversion) | mdpi.com |

| Kabachnik-Fields | 4-Fluoro-2-(p-tolylethynyl)benzaldehyde, Aniline | Dibutyl phosphite | Catalyst, Optimized conditions | Corresponding α-aminophosphonate (87% yield) | mdpi.com |

Catalysis and Reaction Engineering with Dibutyl Hydrogen Phosphite

Role as a Catalyst or Co-Catalyst

Dibutyl hydrogen phosphite (B83602) demonstrates notable efficacy as both a catalyst and a co-catalyst in several industrial processes, particularly in the formulation of resins and paints, and in polymerization reactions.

In the manufacturing of resins and paints, organophosphites like dibutyl hydrogen phosphite function as crucial additives that enhance the properties and curing characteristics of the final products. While not always a primary catalyst, DBHP often acts as a co-catalyst or an accelerator.

Research Findings:

Phosphite esters are utilized in curable epoxide compositions. google.com For instance, in accelerator solutions for curing resins, dibutyl phosphite is listed as a suitable phosphate (B84403) ester that can be part of the formulation. researchgate.net These accelerators are designed to be relatively inert towards epoxy resins at ambient temperatures but provide rapid cure acceleration at elevated temperatures (25°C to 200°C). google.com

In the production of alkyd and unsaturated polyester (B1180765) resins, which involves high temperatures often exceeding 150°C, there is a tendency for the reaction mass to develop unwanted color due to oxidation. Phosphites, such as triphenyl phosphite, act as antioxidants and stabilizers, preventing this color formation and thereby improving the clarity and quality of the resin. adishank.com This function is critical for achieving high-quality finishes in paints and coatings.

Furthermore, phosphites can be used to modify epoxy resins. google.com In some adhesive formulations for sheet molding compounds, a combination of a phosphite ester and a titanate-phosphite adduct is used to reduce viscosity, which in turn allows for higher filler loading and improves bonding properties. google.com Studies have shown that phosphites can accelerate the curing reaction in epoxy resins and participate in the cross-linking process, leading to a rigid three-dimensional network. cnrs.fr For example, the addition of triphenyl phosphite to an epoxy resin and curing agent mixture can decrease the gel time significantly. cnrs.fr The mechanism can involve a trans-esterification reaction between the phosphite ester and hydroxyl groups present in the epoxy resin. cnrs.fr

The table below summarizes the function of phosphites in resin formulations based on research findings.

| Resin Type | Function of Phosphite | Observed Effect |

| Epoxy Resins | Accelerator / Co-catalyst | Reduces curing time at elevated temperatures. google.comcnrs.fr |

| Viscosity Reducer | Allows for higher filler loading in adhesives. google.com | |

| Cross-linking Agent | Participates in forming the polymer network. cnrs.fr | |

| Alkyd & Polyester Resins | Antioxidant / Stabilizer | Prevents color formation, improving clarity. adishank.com |

This table illustrates the versatile roles of phosphite compounds in various resin systems.

This compound also functions as a key component in catalyst systems for specific types of polymerization, such as the synthesis of syndiotactic 1,2-polybutadiene. This polymer is a thermoplastic resin with unique properties, making it suitable for applications like films and molded articles. google.com

Research Findings:

Recent research has demonstrated the use of a Ziegler-Natta iron(III) catalytic system for the copolymerization of 1,3-butadiene (B125203) with polar comonomers to produce in-chain functionalized syndiotactic 1,2-polybutadiene. nih.gov In this system, various phosphites, including dibutyl phosphite (DBP), were used as additives. The study found that the incorporation of a polar comonomer had little effect on the high 1,2-content (around 85%) and stereoregularity of the resulting polymers. nih.gov

A key finding was that DBP, when used as an additive in the copolymerization of 1,3-butadiene and a specific 1-substituted 1,3-diene comonomer, influenced the catalytic activity and the properties of the resulting polymer. The data from these experiments highlight the role of the phosphite structure in the catalytic process.

The following table presents data from the copolymerization of 1,3-butadiene using an Fe(P-1)₃/Al(i-Bu)₃ catalyst system with various phosphite additives. nih.gov

| Additive | Additive/Fe (mol/mol) | Activity ( kg/mol Fe·h) | Comonomer Content (mol%) | Mₙ (×10⁴ g/mol ) |

| None | 0 | 1.8 | 1.9 | 3.5 |

| DEP | 1 | 1.5 | 2.1 | 3.3 |

| DBP | 1 | 1.3 | 2.3 | 3.1 |

| TBP | 1 | 1.2 | 2.5 | 2.9 |

| TPP | 1 | 1.0 | 2.7 | 2.7 |

Polymerization conditions: toluene (B28343) solvent, 50°C, 4 hours, 1,3-butadiene concentration of 1.85 mol L⁻¹, [M]/[Fe] = 1000. Abbreviations: DEP (diethyl phosphite), DBP (dibutyl phosphite), TBP (tributyl phosphite), TPP (triphenyl phosphite), Mₙ (number-average molecular weight). nih.gov

Ligand Design and Coordination Chemistry

The phosphorus atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with transition metals. This property is fundamental to its application in ligand design for catalysis.

This compound exists in tautomeric equilibrium between the phosphonate (B1237965) form, (CH₃CH₂CH₂CH₂O)₂P(O)H, and the phosphite form, (CH₃CH₂CH₂CH₂O)₂POH. The phosphite tautomer is crucial for its function as a ligand. researchgate.net The compound's ability to coordinate to metals makes it a valuable component in the synthesis of various coordination complexes. ontosight.ai

Research Findings:

The chemical structure of this compound allows it to react with certain metals and act as a ligand. ontosight.ai It can participate in the formation of transition metal organic phosphite complexes. researchgate.net The interaction is often based on the phosphite form, which can form hydrogen-like bonds with other molecules or coordinate directly to a metal center. researchgate.net This coordination ability is the basis for its use in creating more complex, tailored ligands for specific catalytic applications. ontosight.ai

This compound can serve as a precursor in the multi-step synthesis of more complex chiral ligands, such as P-stereogenic phosphine-phosphite ligands. These sophisticated ligands are instrumental in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule.

Research Findings:

The synthesis of enantiopure mixed donor phosphine-phosphite ligands often involves incorporating a P-stereogenic phosphine (B1218219) component and a chiral phosphite component into a single molecular structure. nih.gov A general synthetic pathway for such ligands involves the reaction of a molecule containing a phosphine and a hydroxyl group with a chlorophosphite. Dialkyl hydrogen phosphites like this compound can be converted into the corresponding dialkyl chlorophosphite, which is a key intermediate for this reaction.

For example, the synthesis of certain phosphine-phosphite ligands proceeds by reacting a sulfur-protected P-stereogenic phosphanorbornane alcohol with a BINOL-based chlorophosphite. nih.gov While this specific example uses BINOL, the principle of using a chlorophosphite derived from a phosphite ester is a common strategy in the synthesis of this ligand class. These mixed donor ligands have proven successful in a number of enantioselective transformations. nih.gov

Synthesis of P-Stereogenic Phosphine–Phosphite Ligands for Asymmetric Catalysis

Palladium-Catalyzed Asymmetric Allylic Substitution

One of the significant applications for P-stereogenic phosphine-phosphite ligands is in palladium-catalyzed asymmetric allylic substitution (AAA). This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds in an enantioselective manner.

Research Findings:

The performance of the catalyst in Pd-catalyzed AAA is highly dependent on the structure of the chiral ligand. Phosphine-phosphite ligands, synthesized from precursors like phosphites, have been successfully applied in these reactions. nih.gov

In a study using newly synthesized P-stereogenic 1-phosphanorbornane-derived phosphine-phosphite ligands, their efficacy was tested in the Pd-catalyzed asymmetric allylic substitution of diphenylallyl acetate (B1210297). The results showed moderate enantiomeric excesses (ee's) of up to 60%. nih.gov

The table below shows the results for the palladium-catalyzed asymmetric allylic substitution using different phosphine-phosphite ligands derived from a P-stereogenic phosphanorbornane. nih.gov

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| L2 | 99 | 10 |

| L3 | 99 | 60 |

Reaction conditions: [Pd(allyl)Cl]₂, ligand, substrate, and base in a solvent at a specific temperature and time. L2 and L3 are specific P-stereogenic phosphine-phosphite ligands. nih.gov

These findings demonstrate that ligands derived from phosphite precursors can effectively induce asymmetry in palladium-catalyzed reactions, even if the enantioselectivity may vary depending on the specific ligand structure. The modular nature of these ligands, allowing for systematic modification of both the phosphine and phosphite components, is a key advantage in optimizing catalyst performance for specific substrates and reactions. nih.gov

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the dibutyl hydrogen phosphite (B83602) molecule and studying its interactions with other materials.

Infrared (IR) spectroscopy is fundamental in identifying the characteristic functional groups of dibutyl hydrogen phosphite. The IR spectrum displays distinct absorption bands that correspond to the vibrational modes of specific bonds within the molecule. mvpsvktcollege.ac.in Key absorptions include a prominent P=O stretching vibration, typically observed in the range of 1267 cm⁻¹. The P-H stretching vibration gives rise to a band around 2428 cm⁻¹, while C-H stretching vibrations from the butyl groups are seen between 2850 and 3000 cm⁻¹. dtic.mil Additionally, the spectrum shows bands for C-H bending at approximately 1465 cm⁻¹ and P-O-C stretching. dtic.milnist.gov The presence of these characteristic bands confirms the principal functional groups of the compound.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| P-H Stretch | ~2428 | Weak-Medium | dtic.mil |

| C-H Stretch (asymmetric) | ~2958 | Weak | dtic.mil |

| C-H Stretch (symmetric) | ~2854 | Weak | dtic.mil |

| P=O Stretch | ~1267 | Strong | dtic.mil |

| C-H Bend | ~1465 | Weak | dtic.mil |

Raman spectroscopy complements IR spectroscopy and has been effectively used to study the interactions between this compound and other materials, such as conducting polymers. For instance, studies on the interaction of this compound with polyaniline have utilized Raman spectroscopy to monitor changes in the molecular structure upon interaction and heating. researchgate.net These spectral changes provide insights into tautomeric conversions and protonation events, demonstrating the utility of Raman spectroscopy in probing material interactions at a molecular level. researchgate.net

To understand the conformational preferences of this compound, matrix isolation infrared spectroscopy coupled with computational methods has been employed. researchgate.net This technique involves trapping the molecules in an inert gas matrix (like argon or nitrogen) at cryogenic temperatures. researchgate.netresearchgate.net This allows for the study of individual conformers by preventing their interconversion. Computational studies, often using Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), are used to predict the geometries and vibrational frequencies of different possible conformers. researchgate.netresearchgate.net By comparing the experimental matrix isolation IR spectra with the computed spectra, the most stable conformations of this compound can be identified, providing valuable information about its potential energy surface. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, offering detailed information about the connectivity and chemical environment of each atom.

¹H, ¹³C, and ³¹P NMR spectroscopy collectively provide a comprehensive picture of the molecular structure. ox.ac.ukslideshare.net

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the protons in the butyl chains and the unique proton directly bonded to the phosphorus atom. The P-H proton exhibits a distinct doublet with a large coupling constant (J(P,H)) of approximately 691.5 Hz, appearing at a chemical shift (δ) of around 6.623 ppm. chemicalbook.com The protons of the butyl groups appear as multiplets in the upfield region (0.9-4.1 ppm), with their specific shifts and couplings providing information about their position relative to the oxygen and phosphorus atoms. chemicalbook.comrsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each carbon atom in the butyl chains gives a distinct signal, with chemical shifts influenced by their proximity to the electronegative oxygen atom. researchgate.net Typical chemical shifts for the carbons in the butoxy groups are observed, confirming the structure of the alkyl chains. rsc.org

³¹P NMR: The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. This compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum, which can be used to monitor its reactions and purity. For example, in certain reactions, the disappearance of the phosphite signal at around 7 δ and the appearance of a new signal can indicate the conversion of the phosphite to another species. epo.org

Interactive Table: NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | ~6.623 | d, J(P,H) = 691.5 | P-H | chemicalbook.com |

| ¹H | ~4.075 | m | O-CH₂ -CH₂-CH₂-CH₃ | chemicalbook.com |

| ¹H | ~1.67 | m | O-CH₂-CH₂ -CH₂-CH₃ | chemicalbook.com |

| ¹H | ~1.43 | m | O-CH₂-CH₂-CH₂ -CH₃ | chemicalbook.com |

| ¹H | ~0.95 | t | O-CH₂-CH₂-CH₂-CH₃ | chemicalbook.com |

| ³¹P | ~7 | - | P | epo.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. acdlabs.com In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. acdlabs.comresearchgate.net The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (194.21 g/mol ). nist.govnih.gov The fragmentation pattern, which includes characteristic fragment ions, can be used to confirm the structure of the molecule. chemicalbook.com For instance, the observation of a peak at m/z 83 is a prominent feature in its mass spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For this compound, this technique provides insights into its electronic structure. The molecule is generally a colorless liquid, indicating a lack of significant chromophores that absorb in the visible region. nih.govdeakin.edu.au Its absorption is primarily in the ultraviolet range, consistent with σ → σ* and n → σ* electronic transitions associated with its covalent bonds and non-bonding lone pair electrons.

In studies involving the interaction of this compound with other chemical species, UV-Vis spectroscopy serves as a valuable tool for monitoring changes in electronic structure. For instance, when interacting with polyaniline base films, the dibutyl phosphite tautomeric form is involved. researchgate.netacs.org The subsequent heating of this complex leads to the formation of dibutyl phosphate (B84403), which protonates the polyaniline film. researchgate.netacs.org These transformations are accompanied by distinct changes in the UV-Vis spectra of the film, allowing for the characterization of the reaction and the electronic state of the interacting species. researchgate.netacs.org

Additionally, analytical methods for detecting phosphorus, which can be derived from compounds like this compound, may utilize spectroscopy in the UV range. One such method involves Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy, which can detect phosphorus at a wavelength of 214.9 nm. nih.gov

Table 1: Spectroscopic Data Reference for Phosphorus Detection

| Analytical Method | Wavelength (nm) | Note |

| Inductively Coupled Argon Plasma - Atomic Emission Spec. | 214.9 | Used for the analysis of air samples containing phosphorus, requiring an ashing step. nih.gov |

| UV-Vis Spectroscopy of Polyaniline Interaction | Not specified | Monitors the conversion of dibutyl phosphite to dibutyl phosphate and subsequent film protonation. researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for the in-depth characterization of molecules like this compound. These methods provide detailed information on molecular geometry, conformational preferences, and electronic properties that can be challenging to obtain solely through experimental means.

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the polarity and spatial structure of complex organophosphorus compounds. mdpi.com For this compound, the presence of two flexible n-butyl groups attached to the phosphorus center gives rise to a multitude of possible spatial arrangements, or conformations. DFT calculations are essential for identifying the most stable of these conformers and understanding the energetic landscape of the molecule. researchgate.netnih.gov

The conformational analysis of similar, but more complex, organophosphorus compounds has been effectively carried out using DFT, indicating its suitability for this compound. nih.govresearchgate.net These studies typically involve optimizing the geometry of various possible conformers and calculating their relative energies to determine which structures are most likely to exist. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. aps.org The functional is an approximation of the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. southampton.ac.uk

For organophosphorus compounds, including phosphonates and phosphates, a common and effective approach involves using hybrid functionals like B3LYP or B3PW91 in conjunction with Pople-style basis sets, such as 6-311++G(d,p). mdpi.comresearchgate.netnih.govnih.gov

Functionals (e.g., B3LYP, B3PW91): These hybrid functionals incorporate a portion of the exact exchange from Hartree-Fock theory, which often improves the accuracy for many molecular properties. mdpi.com

Basis Sets (e.g., 6-311++G(d,p)): This notation describes a triple-zeta basis set, meaning three basis functions are used for each valence atomic orbital, providing flexibility. The symbols have specific meanings:

++: Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions. researchgate.netyoutube.com

(d,p): Denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the shape of atomic orbitals to change within the molecular environment, which is essential for describing chemical bonding accurately. researchgate.netyoutube.com

The selection of a level of theory like B3LYP/6-311++G(d,p) represents a well-established compromise between computational cost and the accuracy required for reliable conformational and electronic structure analysis of molecules like this compound. researchgate.netnih.gov

Table 2: Common Basis Sets for DFT Calculations of Organophosphorus Compounds

| Basis Set Name | Description | Key Features |

| 6-31G(d) | Double-zeta split-valence basis set with d-type polarization functions on heavy atoms. | A good starting point for geometry optimizations; computationally efficient. youtube.com |

| 6-311++G(d,p) | Triple-zeta split-valence basis set with polarization functions on all atoms and diffuse functions on all atoms. | Offers high accuracy for energies, geometries, and weak interactions. researchgate.net |

| cc-pVTZ | Correlation-consistent polarized triple-zeta basis set. | Systematically improvable; designed for high-accuracy energy calculations. |

| B3PW91/6-311++G(df,p) | A specific level of theory used successfully for the conformational analysis of N,N-dialkyl substituted bisphosphorylated acetamides. nih.govresearchgate.net | Provides a robust method for studying similar organophosphorus compounds. mdpi.com |

Once DFT calculations have provided the optimized geometries and corresponding Gibbs free energies (G) of the various conformers of this compound, the probability of finding the molecule in each conformation at a given temperature (T) can be determined using the Boltzmann distribution. wikipedia.org The population of a specific conformer i (Ni) relative to the total number of conformers (Ntotal) is calculated based on its relative energy (ΔEi) compared to the most stable conformer. researchgate.netnih.gov

The probability (Pi) of a state i is given by the formula: Pi = (1/Z) * exp(-Ei / kBT) where Z is the partition function, Ei is the energy of state i, kB is the Boltzmann constant, and T is the absolute temperature. wikipedia.org

This analysis reveals that conformers with lower energy are exponentially more populated than those with higher energy. nih.gov For this compound, this means that only a few low-energy conformations will be significantly present at room temperature, despite the large number of theoretical possibilities. This distribution is crucial for understanding which molecular shapes are most relevant for its chemical reactivity and physical properties. researchgate.netresearchgate.net

Table 3: Illustrative Boltzmann Population for Hypothetical Conformers of this compound at 298 K

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| A | 0.00 | 75.5 |

| B | 1.00 | 13.5 |

| C | 2.00 | 2.4 |

| D | 3.00 | 0.4 |

| Others | > 3.00 | < 0.4 |

| Note: This table is illustrative. Actual values would require specific DFT calculations for this compound. |

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the interaction between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)). researchgate.net Significant interactions in this compound would include:

LP(O) → σ(P-O): Donation from the lone pairs (LP) of an oxygen atom into the anti-bonding orbital (σ) of an adjacent P-O bond. This interaction delocalizes the electron density and strengthens the P=O double bond character.

LP(O) → σ*(C-C/C-H): Interactions between oxygen lone pairs and the anti-bonding orbitals of the butyl chains, contributing to conformational preferences.

σ(C-H) → σ*(P-O): Hyperconjugation involving the C-H bonds of the butyl groups, which can also influence molecular stability.

These delocalization effects are crucial for a complete understanding of the molecule's electronic structure and reactivity. researchgate.net

Table 4: Principal NBO Interactions and Their Significance in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |

| LP (O) | σ* (P-O) | Hyperconjugation | Stabilizes the molecule, indicates p-π character. researchgate.net |

| LP (O) | σ* (P-H) | Hyperconjugation | Influences the acidity and reactivity of the P-H bond. |

| σ (C-H) | σ* (P-O) | Hyperconjugation | Contributes to conformational stability. |

| LP (Ophosphoryl) | Rydberg* | Lone Pair Donation | Characterizes the primary Lewis base site. |

Electrostatic Surface Potential Analysis

An Electrostatic Surface Potential (ESP) map is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. ljmu.ac.uk It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. ljmu.ac.ukvt.edu The ESP map is color-coded to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors.

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the ESP map would clearly identify key reactive features. The most negative potential (red) would be concentrated around the phosphoryl oxygen atom (P=O), highlighting its role as the primary Lewis basic and hydrogen bond acceptor site. A region of significant positive potential (blue) would be expected around the hydrogen atom directly bonded to phosphorus (P-H), consistent with its acidic character. The hydrogen atoms on the butyl chains would also exhibit moderately positive potential. This analysis provides a clear, predictive picture of the molecule's reactive sites. researchgate.net

Table 5: Interpretation of Electrostatic Surface Potential Regions for this compound

| ESP Color | Potential Region | Chemical Interpretation |

| Red | Negative | Electron-rich; located on the phosphoryl oxygen (P=O). ljmu.ac.uk |

| Blue | Positive | Electron-poor; located on the acidic P-H hydrogen. ljmu.ac.uk |

| Green | Near-neutral | Located on the surface of the n-butyl hydrocarbon chains. |

| Yellow | Intermediate | Transition regions between positive and negative potentials. |

Quantum-Chemical Modeling of Molecular Interactions

Quantum-chemical modeling is a powerful tool for understanding the nuanced interactions between this compound and other chemical species at a sub-molecular level. Studies have utilized these models to explain experimental observations that would otherwise be difficult to interpret.

A notable application of this modeling is in the study of interactions between this compound and polyaniline. acs.org Experimental observations showed that immersing a polyaniline base film in dibutyl phosphonate (B1237965) (the common tautomeric form of this compound) at room temperature, followed by heating, resulted in the protonation of the film. acs.org Quantum-chemical modeling was employed to support the proposed mechanism: at ambient temperatures, the dibutyl phosphite tautomer interacts with the polyaniline base. acs.orgacs.org Upon heating to 200 °C, it is believed to convert to its oxidized form, dibutyl phosphate, which then protonates the polyaniline film. acs.orgacs.org This computational support was crucial in explaining the observed color change of the film, which is characteristic of its transformation into a conducting, protonated state. acs.org

Theoretical calculations, such as those performed using MP2/6-311++G** level of theory, are often used to investigate intermolecular interaction energies and geometries of molecular dimers. sioc-journal.cn These computational approaches allow for the characterization of hydrogen bonds and other non-covalent interactions by analyzing parameters derived from the theory of Atoms in Molecules (AIM), such as charge density, its Laplacian, and atomic energies of the hydrogen atom involved in the bond. sioc-journal.cn

Theoretical Studies on Hydrogen Bonding Characteristics

Theoretical studies are essential for characterizing the hydrogen bonding capabilities of this compound. The molecule exists in tautomeric equilibrium between the pentacoordinated phosphonate form, which has a P=O group, and the tricoordinated phosphite form, which contains a P-OH group. researchgate.net This duality governs its hydrogen bonding behavior, allowing it to act as both a hydrogen bond acceptor (via the P=O oxygen) and a donor (via the P-OH group).

Hydrogen bonds are generally classified by their strength, which can be estimated through computational methods that calculate bond energies. researchgate.net These classifications are typically:

Weak: 1 to 4 kcal mol⁻¹

Moderate: 4 to 15 kcal mol⁻¹

Strong: 14 to 40 kcal mol⁻¹ researchgate.net

Density Functional Theory (DFT) is a widely used method for calculating hydrogen bond energies and has proven to be an efficient tool for this purpose. mdpi.com The strength of the hydrogen bond is indicated by the binding energy value; a higher value suggests a stronger bond. mdpi.com In the context of this compound, the P-OH group in its phosphite tautomer can form hydrogen bonds with proton acceptors, while the P=O group of the phosphonate form is a primary site for accepting hydrogen bonds from proton donors. researchgate.net The nature of these interactions, including bond lengths and energies, can be precisely modeled. For instance, the formation of a hydrogen bond typically leads to a deformation of the potential energy curve for the proton, resulting in a decrease in its vibrational frequency, an effect that can be studied both theoretically and spectroscopically. mdpi.com

Mechanistic Studies via DFT

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving organophosphorus compounds like this compound. By mapping potential energy surfaces and identifying transition states, DFT calculations provide detailed insights into reaction pathways.

A key example is the study of the copper-catalyzed hydrophosphorylation of terminal alkynes with dialkyl phosphites. rsc.org This research employed DFT studies alongside experimental work to investigate the reaction mechanism. The calculations helped to understand the deprotonation-protonation equilibrium between the terminal alkyne and the P(O)-H compound during the catalytic cycle. rsc.org The methodology proved to be highly general and practical, accommodating various dialkyl phosphites for the reaction. rsc.org

The utility of DFT extends to other reactions as well. For instance, the M06-2X method, a subset of DFT, has been used to determine the appropriate mechanism for the addition of triphenylphosphite to β-nitrostyrene by comparing the energy barriers of different plausible routes. researchgate.net Similarly, DFT calculations have been performed to study the electronic and proton transfer effects on the antioxidant activities of α-aminophosphonates synthesized via the Kabachnik-Fields reaction, which can involve dialkyl phosphites. bohrium.com

Below is a table summarizing the scope of a DFT-elucidated hydrophosphorylation reaction, demonstrating the versatility of dialkyl phosphites.

| P(O)-H Compound Type | Alkyne Type | Catalyst System | Key DFT Insight | Reference |

|---|---|---|---|---|

| Dialkyl Phosphite | Terminal Alkyne (e.g., Methyl Propiolate) | Copper-based | Elucidation of deprotonation-protonation equilibrium in the catalytic cycle. | rsc.org |

| Diarylphosphine Oxide | Terminal Alkyne (e.g., Phenylacetylene) | Copper-based | Demonstrated broad substrate scope and high stereo- and regioselectivity. | rsc.org |

| Dialkylphosphine Oxide | Terminal Alkyne | Copper-based | Confirmed functional group tolerance and scalability of the reaction. | rsc.org |

Chromatographic and Titrimetric Methods for Purity and Composition Analysis

A variety of analytical methods are employed to determine the purity and composition of this compound and related compounds. These include both chromatographic separation techniques and classical titrimetric analyses.

Ion chromatography has been effectively used for the separation and measurement of degradation products of related organophosphorus compounds, such as dibutyl phosphate (DBP) and monobutyl phosphate (MBP). researchgate.net Different anion exchange resins, like Dionex AS5A and AS11, have been evaluated for their capacity to separate these compounds from interfering ions such as nitrite (B80452) and carbonate. researchgate.net The AS5A resin, for example, provides a very efficient separation of DBP from nitrite ions. researchgate.net Gas chromatography (GC) is also cited as a standard technique for the analysis of DBP, and methods for purity assessment of related phosphites often rely on gas-liquid chromatography (glc). researchgate.netumich.edu Furthermore, Thin-Layer Chromatography (TLC) has been used to separate dibutyl phosphate using a developing agent of n-butanol/benzene. researchgate.net

Titrimetric methods are also applied for composition analysis. For instance, the composition of a product mixture containing dibutyl phosphate, synthesized from phosphorous acid and n-butanol, was analyzed by a titration method to determine the yield. researchgate.net

The following tables summarize the analytical methods used for this compound and similar compounds.

Chromatographic Methods

| Technique | Stationary Phase/Column | Application | Reference |

|---|---|---|---|

| Ion Chromatography | Dionex AS5A / AS11 resin | Separation and measurement of dibutyl phosphate (DBP) and monobutyl phosphate (MBP). | researchgate.net |

| Gas Chromatography (GC) / Gas-Liquid Chromatography (glc) | 10% silicone gum rubber on Chromsorb W | Standard method for DBP analysis and purity assessment of phosphites. | researchgate.netumich.edu |

| Thin-Layer Chromatography (TLC) | Silica gel with n-butanol/benzene (10:1) developer | Separation of dibutyl phosphate from reaction mixture. | researchgate.net |

Titrimetric Methods

| Technique | Application | Reference |

|---|---|---|

| Titration | Analysis of product composition to determine yield of dibutyl phosphate. | researchgate.net |

X-ray Diffraction in Structural Characterization

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic structure of crystalline materials. forcetechnology.com When an X-ray beam strikes a crystalline sample, it diffracts in a unique pattern determined by the arrangement of atoms in the crystal lattice. forcetechnology.com This diffraction pattern serves as a fingerprint for the crystalline phase, allowing for its identification by comparison to extensive databases. forcetechnology.com

Applications in Organic Synthesis and Fine Chemicals

Precursor in Synthesis of Diverse Organophosphorus Compounds

Dibutyl hydrogen phosphite (B83602) serves as a fundamental starting material for the synthesis of a broad spectrum of organophosphorus compounds. ontosight.aisolubilityofthings.comontosight.ai Its reactivity, particularly the ability of the P-H bond to undergo addition reactions, makes it a valuable precursor. sigmaaldrich.com The synthesis of other organophosphorus compounds from dibutyl hydrogen phosphite has applications in agriculture, pharmaceuticals, and as catalysts in chemical reactions. ontosight.ai These compounds are integral to the production of flame retardants and plasticizers. solubilityofthings.com

One of the key transformations involving this compound is its reaction with various electrophiles. For instance, it can be used to synthesize other phosphite esters through transesterification reactions. Furthermore, its oxidation leads to the formation of dibutyl phosphate (B84403), another important class of organophosphorus compounds.

| Product Class | Synthetic Transformation |

| Phosphonates | Addition to unsaturated systems (e.g., alkenes, alkynes, imines) |

| Thiophosphates | Reaction with sulfur-containing reagents |

| Other Phosphite Esters | Transesterification with different alcohols |

| Dibutyl Phosphate | Oxidation of this compound |

Synthesis of Phosphonic Esters

A significant application of this compound lies in the synthesis of phosphonic esters. solubilityofthings.com This is typically achieved through the Pudovik reaction or the Michaelis-Arbuzov reaction, where the phosphite adds across a carbon-heteroatom or carbon-carbon multiple bond.

The addition of this compound to imines, for example, is a common method for preparing α-aminophosphonates, a class of compounds with significant biological activity. Similarly, its addition to aldehydes and ketones, often catalyzed by a base, yields α-hydroxyphosphonates. The Michael addition of this compound to α,β-unsaturated carbonyl compounds is another powerful tool for the formation of carbon-phosphorus bonds, leading to a variety of functionalized phosphonates.

A patent describes a method for producing neutral phosphate esters by reacting a mixture of mono- and bis-(2-ethylhexyl)phosphoric acids with bis(2-ethylhexyl) hydrogen phosphite. Similar results were noted when a mixture of butyl phosphoric acids was treated with this compound. google.com

Intermediates for Pharmaceutical and Agricultural Applications

The organophosphorus compounds derived from this compound are of paramount importance in the pharmaceutical and agricultural industries. ontosight.aiontosight.aichemicalbull.com In the pharmaceutical sector, these compounds, particularly α-aminophosphonates and their derivatives, are recognized as analogues of amino acids and have been investigated for their potential as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents. nih.gov

In agriculture, organophosphorus compounds synthesized from this compound are utilized as herbicides and plant growth regulators. solubilityofthings.comgoogle.com For instance, a patent discloses the use of a mixture containing monobutyl hydrogen phosphite and this compound as a phosphorous reagent in the production of a plant growth regulator. google.com

| Application Sector | Key Compound Classes | Specific Uses |

| Pharmaceutical | α-Aminophosphonates, Phosphonate-containing heterocycles | Enzyme inhibitors, Antibacterial agents, Antiviral agents |

| Agricultural | Phosphonate-based herbicides, Plant growth regulators | Weed control, Regulation of crop growth |

Facilitation of Diverse Organic Transformations

Beyond being a simple precursor, this compound can also facilitate a variety of organic transformations. It can act as a reducing agent in certain reactions and as a nucleophilic catalyst. nih.gov Its ability to participate in radical reactions further expands its synthetic utility.

Research has shown that this compound can be used in metal-free bisphosphorylation and deoxyphosphorylation of carboxylic acids. rsc.org This provides a novel route for converting carboxylic acids into value-added organophosphorus compounds. rsc.org Furthermore, studies have explored its use in facilitating reactions within continuous flow systems, highlighting its potential for more efficient and scalable chemical processes. soton.ac.uk

Production of α-Aminophosphonates

The synthesis of α-aminophosphonates is a particularly noteworthy application of this compound. These compounds are phosphorus analogues of α-amino acids and exhibit a wide range of biological activities. The most common method for their preparation is the Kabachnik-Fields reaction, a one-pot three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite, such as this compound. organic-chemistry.orgresearchgate.net

The reaction proceeds through the initial formation of an imine from the aldehyde/ketone and amine, followed by the nucleophilic addition of the this compound to the imine. This reaction can be performed under solvent-free conditions or in the presence of various catalysts to improve yields and stereoselectivity. organic-chemistry.org The resulting α-aminophosphonates are valuable intermediates for the synthesis of more complex, biologically active molecules. nih.gov

Recent advancements in this area include the development of enantioselective methods, allowing for the synthesis of chiral α-aminophosphonates with high optical purity. nih.gov

Environmental Dynamics and Biotransformation of Dibutyl Hydrogen Phosphite

The environmental fate of Dibutyl hydrogen phosphite (B83602), an organophosphorus compound used as a solvent, antioxidant, and chemical intermediate, is dictated by a combination of biological and abiotic processes. nih.gov Its release into the environment can occur through various industrial waste streams. nih.gov Understanding its transformation and movement through different environmental compartments is crucial for assessing its ecological impact.

Future Research Directions and Emerging Opportunities

Advanced Catalytic Systems for Sustainable Synthesis

The traditional synthesis of dialkyl hydrogen phosphites, including DBHP, often involves phosphorus trichloride (B1173362) and butanol, a process that can be hazardous and produce significant hydrogen chloride byproduct. Future research is increasingly directed towards developing more sustainable and efficient catalytic systems.

A promising area of research is the use of environmentally benign catalysts for the synthesis of phosphite (B83602) diesters. For instance, highly efficient catalytic methods using zinc(II) complexes have been developed for the synthesis of various phosphite diesters from alcohols and a phosphonylation reagent. rsc.orgnih.gov These reactions can proceed under mild conditions, are additive-free, and show high selectivity, releasing only trifluoroethanol as a byproduct. rsc.orgnih.gov Such systems could be adapted for the direct and sustainable synthesis of DBHP, minimizing waste and avoiding harsh reagents.

Furthermore, the principles of green chemistry are being applied more broadly to organophosphorus synthesis. researchgate.net This includes the exploration of:

Novel Catalysts: Development of new catalysts, such as copper-based nanostructures grown on biomass templates like sporopollenin, offers a pathway for sustainable chemical reactions in aqueous media, potentially reducing reliance on organic solvents. dst.gov.in

Alternative Reaction Conditions: Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids is gaining traction to reduce the environmental footprint of organophosphorus compound synthesis. researchgate.net

Alternative Reagents: Advanced catalytic systems employing Brønsted acids are being investigated for the selective cleavage of P–O bonds in trialkyl phosphites, which could offer alternative pathways for producing dialkyl hydrogen phosphites. vulcanchem.com

The goal is to create catalytic cycles that are not only efficient and selective but also align with the principles of sustainable chemistry, utilizing less hazardous materials and reducing energy consumption. nih.govacs.org

Novel Functional Materials Development

Dibutyl hydrogen phosphite serves as a crucial building block for a variety of functional materials, a role that is expected to expand with ongoing research. ontosight.ai Its applications range from additives in lubricants to the creation of advanced polymers.

Key areas of development include:

Advanced Polymers: DBHP is a key reactant in creating polymers with unique properties. A notable example is its interaction with polyaniline base. Research has shown that DBHP can induce protonation in polyaniline films, converting them to a conducting form with enhanced thermal stability compared to conventionally protonated polyaniline. acs.orgresearchgate.net Future work could explore the full potential of these interactions to create novel conductive materials for electronics and sensors.

Flame Retardants: DBHP is an established flame retardant for plastics and textiles. ontosight.aiontosight.ai Research continues on synergistic combinations with other flame retardants, such as melamine (B1676169) polyphosphate, to enhance its effectiveness and create more efficient, halogen-free flame-retardant systems. ontosight.ai

Lubricant Additives: DBHP is a precursor for antiwear (AW) and extreme pressure (EP) additives in industrial and automotive gear oils and greases. google.comuni-hamburg.delookpolymers.com Studies have identified dialkyl phosphonates as superior AW additives. uni-hamburg.de Future research will likely focus on synthesizing novel phosphite- and phosphonate-based derivatives with improved thermal stability and performance under extreme conditions.

Specialty Chemical Synthesis: DBHP is a versatile intermediate. For example, it is used in the Kabachnik-Fields reaction for the one-pot synthesis of novel pyrazolyl phosphonate (B1237965) derivatives, which have been investigated for their biological activities. bohrium.com Exploring its use in multicomponent reactions opens avenues for creating diverse libraries of new organophosphorus compounds with potential applications in pharmaceuticals and agrochemicals.

The development of new materials from DBHP is driven by the need for high-performance, durable, and safer products across multiple industries.

Deeper Mechanistic Understanding through Advanced Computational Techniques